molecular formula C9H13NOS B7548958 1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine

1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine

Cat. No. B7548958
M. Wt: 183.27 g/mol
InChI Key: WOBIRCYOVUUDGG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies.

Mechanism of Action

1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. BTK is an essential component of the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. Inhibition of BTK leads to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to be highly selective for BTK, with minimal off-target effects. In preclinical studies, this compound has been shown to inhibit BTK activity and downstream signaling, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine in lab experiments include its high selectivity for BTK, minimal off-target effects, and favorable pharmacokinetic properties. However, the limitations of using this compound in lab experiments include its high cost and limited availability.

Future Directions

For the development of 1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine include clinical trials for the treatment of B-cell malignancies, including CLL and NHL. Additionally, further studies are needed to investigate the potential use of this compound in combination with other therapies, such as chemotherapy and immunotherapy. Finally, the development of more potent and selective BTK inhibitors is an area of active research.

Synthesis Methods

The synthesis of 1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the construction of the thienopyran ring system, which is achieved through a cyclization reaction. The final product is obtained in high yield and purity through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Preclinical studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.

properties

IUPAC Name

1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-10-6-8-7-3-5-12-9(7)2-4-11-8/h3,5,8,10H,2,4,6H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBIRCYOVUUDGG-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1C2=C(CCO1)SC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H]1C2=C(CCO1)SC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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